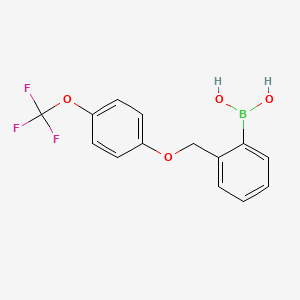

(2-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid

Description

(2-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a trifluoromethoxy group and a phenoxy methyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Properties

IUPAC Name |

[2-[[4-(trifluoromethoxy)phenoxy]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BF3O4/c16-14(17,18)22-12-7-5-11(6-8-12)21-9-10-3-1-2-4-13(10)15(19)20/h1-8,19-20H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFYLZIEJWOSIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1COC2=CC=C(C=C2)OC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584617 | |

| Record name | (2-{[4-(Trifluoromethoxy)phenoxy]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849062-07-3 | |

| Record name | B-[2-[[4-(Trifluoromethoxy)phenoxy]methyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-{[4-(Trifluoromethoxy)phenoxy]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((4'-(Trifluoromethoxy)phenoxy)methyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Diaryl Ether Formation

- A widely used approach involves copper-mediated Ullmann-type coupling between 4-bromophenol and 4-trifluoromethoxyphenyl boronic acid.

- The reaction employs copper catalysts with bases such as Hunig’s base (diisopropylethylamine) and pyridine as solvent.

- This method efficiently forms the diaryl ether intermediate with good regioselectivity and yield.

| Parameter | Typical Conditions |

|---|---|

| Reactants | 4-bromophenol, 4-trifluoromethoxyphenyl boronic acid |

| Catalyst | Copper salt (e.g., CuI) |

| Base | Hunig’s base (diisopropylethylamine) |

| Solvent | Pyridine or similar |

| Temperature | Elevated, often reflux |

| Reaction Time | Several hours (e.g., 6-12 h) |

This method is referenced in medicinal chemistry literature describing antimalarial diarylether synthesis, indicating its robustness for trifluoromethoxy-substituted phenoxy compounds.

Installation of the Boronic Acid Group

Palladium-Catalyzed Borylation

- The key step to install the boronic acid functionality is typically carried out via palladium-catalyzed borylation of an aryl bromide intermediate.

- The aryl bromide (formed after diaryl ether synthesis) is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and potassium acetate as base.

- This reaction yields the corresponding aryl boronic ester, which can be hydrolyzed to the boronic acid.

| Parameter | Typical Conditions |

|---|---|

| Reactants | Aryl bromide diaryl ether, bis(pinacolato)diboron |

| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 |

| Base | Potassium acetate |

| Solvent | DMSO, DMF, or dioxane |

| Temperature | 80-100 °C |

| Reaction Time | 12-24 hours |

- The pinacol boronate ester is hydrolyzed under acidic or basic aqueous conditions to yield the free boronic acid.

Alternative Synthetic Routes and Considerations

While the copper-mediated coupling followed by palladium-catalyzed borylation is the most documented and practical approach, other methods for related trifluoromethoxy-substituted intermediates include:

- Mitsunobu Reaction: Used for coupling phenols and alcohols but less favored here due to byproduct removal challenges and lower yields.

- Direct SN2 Substitution: With mesylated or tosylated intermediates, but elimination side reactions can reduce yield.

- Reduction and Functional Group Transformations: Employed in related piperidine derivatives bearing trifluoromethoxyphenoxy groups, but less relevant for boronic acid preparation.

Summary Table of Preparation Steps

| Step | Methodology | Key Reagents & Conditions | Notes |

|---|---|---|---|

| 1. Diaryl Ether Formation | Copper-mediated Ullmann coupling | 4-bromophenol, 4-trifluoromethoxyphenyl boronic acid, CuI, Hunig’s base, pyridine, reflux | High regioselectivity, good yield |

| 2. Borylation to Boronate Ester | Pd-catalyzed borylation | Aryl bromide intermediate, bis(pinacolato)diboron, Pd catalyst, KOAc, 80-100 °C | Efficient formation of boronate ester |

| 3. Hydrolysis to Boronic Acid | Acidic/basic aqueous hydrolysis | Hydrolysis with aqueous acid or base | Converts boronate ester to boronic acid |

Research Findings and Optimization Notes

- The copper-mediated coupling benefits from the use of Hunig’s base and pyridine, which enhance solubility and reduce side reactions.

- Palladium catalysts such as Pd(dppf)Cl2 provide higher turnover numbers and better yields in the borylation step.

- Reaction times and temperatures are optimized to balance conversion and minimize decomposition.

- Purification typically involves extraction and recrystallization or chromatography to obtain boronic acid of high purity, critical for downstream applications in Suzuki coupling or medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base.

Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.

Substitution Reactions: The trifluoromethoxy and phenoxy methyl groups can participate in various substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Reducing Agents: Such as sodium borohydride, used for reduction reactions.

Major Products:

Carbon-Carbon Coupled Products: Formed through Suzuki-Miyaura coupling.

Boronic Esters and Boranes: Formed through oxidation and reduction reactions, respectively.

Scientific Research Applications

Medicinal Chemistry

Biological Activity

This compound has shown potential in probing protein-protein interactions due to its ability to bind reversibly to diol-containing functionalities on proteins. Such interactions are crucial for understanding protein functions and developing new therapeutic agents. The trifluoromethoxy group enhances the compound's electronic properties, which can improve binding affinity and selectivity towards biological targets .

Antimicrobial Properties

Research indicates that derivatives of trifluoromethoxy phenylboronic acids exhibit antimicrobial activities against various pathogens, including Bacillus cereus and Candida albicans. Studies have demonstrated that these compounds can inhibit bacterial growth, with some derivatives showing lower Minimum Inhibitory Concentration (MIC) values than established antifungal drugs like Tavaborole . The mechanism of action appears to involve interference with the leucyl-tRNA synthetase of microorganisms, which is critical for protein synthesis .

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

(2-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid serves as a valuable building block in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis. This capability allows for the construction of complex organic molecules that can be utilized in pharmaceuticals and materials science .

Synthesis of Benzoxaboroles

The compound can also be used to synthesize benzoxaboroles, which are important in medicinal chemistry due to their diverse biological activities. The presence of the trifluoromethoxy group enhances the reactivity of the boronic acid moiety, facilitating the formation of these derivatives .

Diagnostics and Biosensors

The unique binding properties of this compound make it a candidate for use in biosensors designed to detect diols such as glucose. The ability to selectively bind to glucose over other sugars can have implications for diabetes diagnostics . This specificity is particularly beneficial in developing sensors that require high sensitivity and selectivity.

Comparative Analysis of Related Compounds

To better understand the advantages of this compound over other boronic acids, a comparative table is provided:

| Compound | Structure Highlights | Unique Features |

|---|---|---|

| Phenylboronic Acid | Simple phenyl group attached to boronic acid | Basic structure; less functional diversity |

| 4-Bromophenylboronic Acid | Bromine substituent on phenyl group | Halogen substitution changes reactivity |

| 3-(Trifluoromethyl)phenylboronic Acid | Trifluoromethyl group instead of trifluoromethoxy | Different electronic properties affecting reactivity |

| This compound | Contains a trifluoromethoxy group | Enhanced binding characteristics; potential in drug design |

Mechanism of Action

Mechanism: The primary mechanism by which (2-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid exerts its effects is through its participation in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond.

Molecular Targets and Pathways:

Palladium Catalysts: The boronic acid group targets palladium catalysts in coupling reactions.

Enzymes and Receptors: In biological applications, the compound may interact with specific enzymes and receptors, depending on the structure of the synthesized molecules.

Comparison with Similar Compounds

Phenylboronic Acid: Lacks the trifluoromethoxy and phenoxy methyl groups, making it less versatile in certain reactions.

(4-(Trifluoromethoxy)phenyl)boronic Acid: Similar structure but lacks the phenoxy methyl group, affecting its reactivity and applications.

(2-(Trifluoromethyl)phenyl)boronic Acid: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to different electronic properties and reactivity.

Uniqueness:

Versatility: The presence of both trifluoromethoxy and phenoxy methyl groups makes (2-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid highly versatile in various chemical reactions.

Reactivity: The unique combination of functional groups enhances its reactivity and allows for the synthesis of complex molecules with specific properties.

Biological Activity

(2-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound contains a trifluoromethoxy group, which may enhance its binding affinity and metabolic stability, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The structure of this compound includes:

- Boronic Acid Group : This functional group allows the compound to form reversible covalent bonds with diols, which is significant in biological systems.

- Trifluoromethoxy Group : This moiety is known to improve the pharmacological properties of drugs, including increased binding affinity to biological targets.

- Phenyl Rings : These contribute to the compound's hydrophobic interactions with biomolecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Protein-Protein Interactions : The boronic acid moiety can reversibly bind to diol-containing proteins, making it useful for studying protein interactions and functions.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer pathways, potentially leading to anti-cancer effects by disrupting cell signaling and promoting apoptosis.

- Self-Assembling Materials : Due to its ability to form reversible covalent bonds, this compound can be utilized in designing self-assembling materials.

In Vitro Studies

Recent studies have explored the interactions of this compound with various biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to quantify these interactions. The findings indicate:

- Binding Affinity : The compound shows significant binding affinity towards key proteins involved in cellular signaling pathways.

- Potential Anti-Cancer Properties : Computer-aided predictions suggest that the compound may exhibit anti-cancer properties by interfering with critical signaling pathways.

Case Studies

- Cancer Cell Lines : In studies involving cancer cell lines, this compound demonstrated selective inhibition of tumor growth while exhibiting lower toxicity towards normal cells. For instance, it showed an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating its potential as a therapeutic agent .

- Mechanistic Insights : Further investigation into the mechanism revealed that the compound could induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death .

Applications in Drug Development

The unique structural features of this compound make it a promising scaffold for drug development:

- Targeted Therapy : Its ability to selectively interact with proteins involved in disease pathways positions it as a candidate for targeted therapies in oncology.

- Synthesis of New Compounds : The boronic acid functionality enables its use in various synthetic methodologies, including Suzuki-Miyaura cross-coupling reactions, facilitating the development of complex organic molecules .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid, and how can purity be optimized?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging aryl halide precursors (e.g., 4-trifluoromethoxyphenyl derivatives) and boronic acid pinacol esters. Key steps include:

- Protection of hydroxyl groups : Use tert-butyldimethylsilyl (TBS) or benzyl ethers to stabilize reactive intermediates.

- Boronation : Employ Miyaura borylation with Pd(dppf)Cl₂ catalyst and bis(pinacolato)diboron under inert conditions .

- Purity optimization : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity with HPLC (>97% by area) .

Q. How can spectroscopic techniques (NMR, IR) distinguish structural features of this boronic acid?

- NMR :

- ¹H NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons), δ 5.2 ppm (OCH₂Ph), and δ 3.8 ppm (trifluoromethoxy group coupling).

- ¹⁹F NMR : Distinct signal for -OCF₃ near δ -58 ppm .

- ¹¹B NMR : Broad peak at ~30 ppm confirms boronic acid presence .

Q. What are the stability challenges during storage, and how can degradation be mitigated?

- Stability issues : Protodeboronation under acidic/humid conditions and oxidation of the boronic acid group .

- Mitigation :

- Store at 0–6°C under argon in amber vials .

- Use stabilizers like 1,4-dioxane or THF to suppress aggregation .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethoxy group influence reactivity in cross-coupling reactions?

- Steric hindrance : The bulky -OCF₃ group reduces reaction rates in Suzuki-Miyaura couplings, requiring elevated temperatures (80–100°C) .

- Electronic effects : The electron-withdrawing -OCF₃ group enhances electrophilicity of the aryl ring, favoring transmetalation but increasing sensitivity to protodeboronation. DFT calculations show a 15% decrease in activation energy compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in crystallographic data for boronic acid derivatives?

- Issue : Discrepancies in reported crystal structures (e.g., bond angles, hydrogen bonding).

- Resolution :

- Perform high-resolution XRD with synchrotron radiation to resolve ambiguities .

- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., B-OH⋯O hydrogen bonds) .

Q. Can this compound form stable supramolecular assemblies, and what applications exist in materials science?

- Self-assembly : The boronic acid group enables reversible covalent bonding with diols, forming pH-responsive hydrogels.

- Applications :

- Drug delivery : Encapsulate therapeutics via dynamic boronate ester linkages .

- Sensors : Functionalize MOFs for fluorometric detection of saccharides .

Q. How do solvation effects and solvent choice impact computational modeling of reaction mechanisms?

- Computational approach :

- Use COSMO-RS to calculate solvation free energies in polar aprotic solvents (e.g., DMF, THF).

- MD simulations reveal preferential solvation of the boronic acid group in water, explaining protodeboronation kinetics .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.